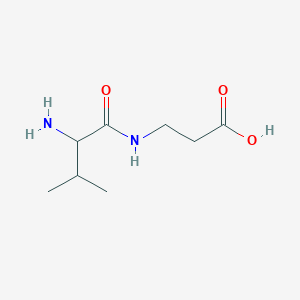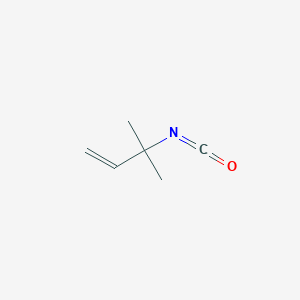![molecular formula C28H25NO4 B13510420 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13510420.png)
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the use of a [4+2] cycloaddition reaction to form the bicyclic core, followed by functional group modifications to introduce the Fmoc protecting group and the phenyl substituent . The reaction conditions often involve the use of chiral catalysts to ensure enantioselectivity, and the reactions are typically carried out under mild conditions to preserve the integrity of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are typically optimized to achieve high yields and selectivity, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
科学的研究の応用
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc protecting group can be selectively removed under mild conditions, allowing for the controlled release of the active compound. The bicyclic structure provides rigidity and conformational stability, which can enhance the compound’s binding affinity and selectivity for its targets .
類似化合物との比較
Similar Compounds
- 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid
- 6-{[(tert-butoxy)carbonyl]amino}-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
Uniqueness
What sets 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid apart from similar compounds is its specific combination of functional groups and its unique bicyclic structure. This combination provides a balance of stability, reactivity, and selectivity that is valuable in various applications, from organic synthesis to drug development.
特性
分子式 |
C28H25NO4 |
|---|---|
分子量 |
439.5 g/mol |
IUPAC名 |
3-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C28H25NO4/c30-25(31)28-15-27(16-28,19-8-2-1-3-9-19)17-29(18-28)26(32)33-14-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24H,14-18H2,(H,30,31) |
InChIキー |
VFXUIUFVLRQRDX-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13510342.png)
![Ethyl 4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13510345.png)
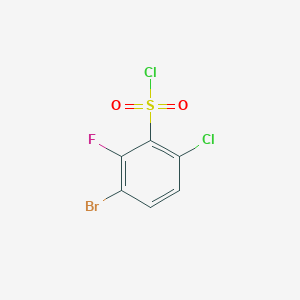

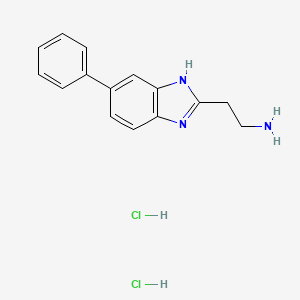
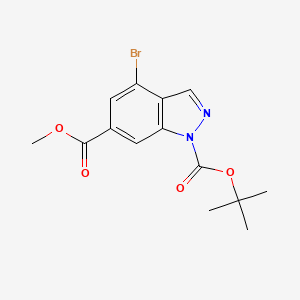
![3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate](/img/structure/B13510372.png)

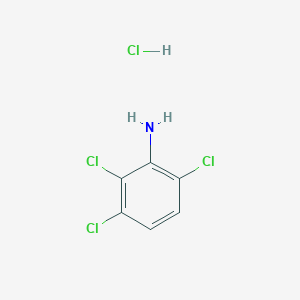
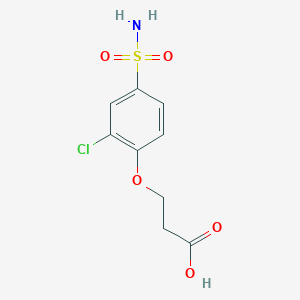
![Tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13510396.png)
